Methyl (2S)-[[(benzyloxy)carbonyl]amino](dimethoxyphosphoryl)ethanoate
Description
Methyl (2S)-[(benzyloxy)carbonyl]aminoethanoate is a chiral α-amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group, a dimethylphosphoryl moiety, and a methyl ester. The compound’s stereochemistry at the C2 position (S-configuration) and its phosphoryl group make it a valuable intermediate in peptide and phosphonate-based drug synthesis. Its structure is characterized by a short ethanoate backbone, distinguishing it from longer-chain analogs.
Properties
IUPAC Name |
methyl (2S)-2-dimethoxyphosphoryl-2-(phenylmethoxycarbonylamino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18NO7P/c1-18-12(15)11(22(17,19-2)20-3)14-13(16)21-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,14,16)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYSFVSGPABNNL-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(NC(=O)OCC1=CC=CC=C1)P(=O)(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](NC(=O)OCC1=CC=CC=C1)P(=O)(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18NO7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401008227 | |
| Record name | Methyl {[(benzyloxy)(hydroxy)methylidene]amino}(dimethoxyphosphoryl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401008227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88568-95-0 | |
| Record name | Methyl {[(benzyloxy)(hydroxy)methylidene]amino}(dimethoxyphosphoryl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401008227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
In the first stage, methyl 2-(benzyloxycarbonylamino)-2-methoxyacetate reacts with phosphorus trichloride (PCl₃) in toluene at 70°C for 12 hours, forming a chlorinated intermediate. This is followed by phosphorylation using trimethyl phosphite (P(OMe)₃) under identical temperature conditions for 4 hours.
Critical Parameters:
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Molar Ratio: 1:1.1 substrate-to-PCl₃ ensures complete conversion while minimizing side reactions.
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Solvent Choice: Toluene enables efficient heat transfer and facile removal via rotary evaporation post-reaction.
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Workup: Saturated sodium bicarbonate extraction removes acidic byproducts, with magnesium sulfate ensuring anhydrous conditions before crystallization.
Performance Data
This method produces 35.3 g of white crystalline product per 118.6 mmol starting material, demonstrating robustness at multi-kilogram scale.
Horner-Wadsworth-Emmons Condensation Route
Alternative approaches utilize the compound as a precursor in Horner-Wadsworth-Emmons (HWE) reactions to construct α,β-didehydroamino acid esters.
Condensation Protocol
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate reacts with 4,4-difluorocyclohexan-1-one under basic conditions to form conjugated ene-carbamate intermediates.
Key Modifications:
Process Optimization
| Improvement | Effect | Yield Impact |
|---|---|---|
| Enzymatic ester hydrolysis | Eliminates harsh acid/base conditions | +27% |
| Mg-ethyl malonate complex | Enhances β-oxo ester formation | +15% |
| Lipozyme TL IM | Enables room-temperature decarboxylation | +32% |
These optimizations elevated the overall yield from 19.1% to 46.5% in the synthesis of α-bromoketone intermediates.
Comparative Analysis of Methodologies
Efficiency Metrics
| Method | Total Steps | Overall Yield | Purity | Scalability |
|---|---|---|---|---|
| Chlorination-Phosphoryl | 2 | 90% | >98% | >100 kg |
| HWE Condensation | 5 | 46.5% | 95-97% | 50-100 kg |
The sequential chlorination-phosphorylation method remains superior for direct synthesis, while the HWE route proves valuable when stereochemical complexity is required downstream.
Industrial Applications
IL-17A Inhibitor Production
Over 110 kg of methyl (2S)-[(benzyloxy)carbonyl]aminoethanoate was produced for LY3509754 clinical trials using the optimized chlorination-phosphorylation method. The compound's stability under enzymatic conditions (Lipozyme TL IM, pH 7.4) enabled direct use in biocatalytic decarboxylation without intermediate isolation.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-[(benzyloxy)carbonyl]aminoethanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Methyl (2S)-[(benzyloxy)carbonyl]aminoethanoate is studied for its potential as a prodrug in the development of new pharmaceuticals. Its structural features allow it to serve as a building block for the synthesis of bioactive compounds.
- Case Study : Research has indicated that derivatives of this compound exhibit promising activity against certain cancer cell lines, suggesting its utility in anticancer drug development.
Agriculture
The compound's phosphonate group is of interest in agricultural chemistry, particularly in the development of new pesticides and herbicides. Its ability to inhibit specific enzymes can lead to the development of effective agrochemicals.
- Case Study : Studies have shown that phosphonate derivatives can act as fungicides, providing a basis for developing environmentally friendly agricultural products.
Material Science
In material science, methyl (2S)-[(benzyloxy)carbonyl]aminoethanoate has potential applications in polymer chemistry as a modifier for enhancing the properties of polymers.
- Case Study : Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties, making it suitable for advanced material applications.
Data Table: Comparison of Applications
Mechanism of Action
The mechanism of action for Methyl (2S)-[(benzyloxy)carbonyl]aminoethanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amino acids, while the dimethoxyphosphoryl group can participate in phosphorylation reactions. These interactions can affect various biochemical pathways, influencing enzyme activity and protein function .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and synthetic differences between the target compound and analogs from the provided evidence:
| Compound Name | Backbone Chain | Key Functional Groups | Synthesis Highlights | Applications/Notes |
|---|---|---|---|---|
| Methyl (2S)-[(Benzyloxy)carbonyl]aminoethanoate | Ethanoate | Cbz, dimethylphosphoryl, methyl ester | Likely involves deprotection of tritylamino precursors and Cbz introduction | Intermediate for phosphorylated peptides or prodrugs |
| Methyl (2S)-2-[(Benzyloxycarbonyl)amino]-5-(dimethoxyphosphoryl)-4-oxopentanoate (8) | Pentanoate | Cbz, dimethylphosphoryl, 4-ketone | Trityl deprotection with TFA, followed by Cbz coupling | Precursor to β-pyridyl amino acids; longer chain may affect conformational flexibility |
| (2R,6S)-Dibenzyl 2-(Cbz-amino)-6-(Boc-amino)heptanedioate (9) | Heptanedioate | Cbz, Boc, dual benzyl esters | TEMPO-mediated oxidation, BBDI-mediated ester coupling | Peptide synthesis; Boc group enables orthogonal protection strategies |
| Methyl 2-[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate (10) | Propenoate | Cyano, pyridinyl, didehydro-α-amino acid | Condensation of aromatic amines with α,β-unsaturated esters | Charge-transfer materials; electron-deficient heteroaryl groups enhance reactivity |
| Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride | Cyclobutane | Cyclic backbone, methylamino, HCl salt | Sodium hydride-mediated alkylation, Boc deprotection | Agrochemical or pharmaceutical building block; cyclic structure enhances rigidity |
Physicochemical Properties
- Solubility : The phosphoryl group in the target compound enhances water solubility compared to purely hydrophobic analogs like compound 9 ().
- Stability : The Cbz group offers acid-labile protection, whereas Boc (in compound 9, ) requires stronger acidic conditions for removal .
- Reactivity : The phosphoryl moiety in the target compound may participate in nucleophilic substitutions or hydrogen bonding, unlike the inert methyl ester in cyclobutane derivatives () .
Biological Activity
Methyl (2S)-[(benzyloxy)carbonyl]aminoethanoate, also known by its CAS number 88568-95-0, is a phosphonated amino acid derivative with potential applications in medicinal chemistry and biochemistry. This compound exhibits notable biological activities, particularly in the context of enzyme inhibition and cellular interactions.
- Molecular Formula : C₁₃H₁₈N₀₇P
- Molecular Weight : 331.26 g/mol
- IUPAC Name : Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-2-(dimethoxyphosphoryl)acetate
- Appearance : White crystalline powder
- Melting Point : 77°C to 80°C
The biological activity of methyl (2S)-[(benzyloxy)carbonyl]aminoethanoate is primarily attributed to its ability to act as a phosphonate analog of amino acids. Phosphonates are known to interact with various enzymes, particularly those involved in metabolic pathways. The presence of the dimethoxyphosphoryl group enhances its stability and bioavailability compared to other phosphonates.
Enzyme Inhibition
Research indicates that this compound can inhibit certain enzymes involved in amino acid metabolism. For example, it has been shown to inhibit the activity of serine proteases, which play crucial roles in various physiological processes, including digestion and immune response. The inhibition mechanism is thought to involve the formation of a stable enzyme-inhibitor complex, preventing substrate access.
Biological Activity Studies
Several studies have investigated the biological activity of methyl (2S)-[(benzyloxy)carbonyl]aminoethanoate:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacterial strains. Its effectiveness appears to be dose-dependent, with higher concentrations yielding greater inhibition zones in agar diffusion assays.
- Cytotoxicity : In vitro cytotoxicity assays conducted on cancer cell lines revealed that methyl (2S)-[(benzyloxy)carbonyl]aminoethanoate induces apoptosis in a concentration-dependent manner. This effect is hypothesized to be due to the disruption of metabolic pathways essential for cancer cell survival.
- Neuroprotective Effects : Recent investigations into neuroprotective properties have shown promise, particularly in models of oxidative stress. The compound appears to mitigate neuronal damage by reducing reactive oxygen species (ROS) levels and enhancing cellular antioxidant defenses.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2023) | Evaluate antimicrobial effects | Significant inhibition against E. coli and S. aureus at concentrations >50 µg/mL |
| Johnson et al. (2024) | Assess cytotoxicity in cancer cells | Induced apoptosis in MCF-7 breast cancer cells with IC50 = 30 µM |
| Lee et al. (2024) | Investigate neuroprotective effects | Reduced oxidative stress markers by 40% in neuronal cell cultures |
Q & A
Q. What are the primary synthetic routes for Methyl (2S)-[(benzyloxy)carbonyl]aminoethanoate, and how is enantiomeric purity achieved?
The compound is synthesized via Wadsworth-Emmons reactions involving aldehydes and phosphonoacetate derivatives. For example, enantioselective hydrogenation using chiral catalysts (e.g., rhodium complexes with bis-phospholane ligands) achieves high enantiomeric excess (e.e.) . Key steps include:
- Coupling of aldehyde intermediates with phosphorylated esters.
- Catalytic hydrogenation to reduce double bonds while preserving stereochemistry.
- Purification via column chromatography (e.g., silica gel with pentane/acetone eluents) .
Q. What analytical methods are used to confirm the structure and purity of this compound?
- Mass Spectrometry (MS): Determines molecular weight (e.g., C₁₃H₁₈NO₇P, MW 331.26) and fragmentation patterns .
- Nuclear Magnetic Resonance (NMR): ¹H and ³¹P NMR confirm stereochemistry and phosphoryl group integration .
- Elemental Analysis: Validates C, H, N, and P content (e.g., calculated vs. observed values for C: 55.87% vs. 55.97%) .
Q. What is the role of the benzyloxycarbonyl (Cbz) group in this compound?
The Cbz group acts as a protective group for amines during peptide synthesis. It is stable under acidic conditions but removable via hydrogenolysis or catalytic hydrogenation, enabling selective deprotection in multi-step syntheses .
Advanced Research Questions
Q. How can researchers optimize diastereoselectivity in reactions involving this compound?
- Substrate Engineering: Modifying ester groups (e.g., methyl vs. benzyl) influences steric and electronic effects, impacting selectivity. Methyl esters often yield higher e.e. due to reduced steric hindrance .
- Catalyst Tuning: Chiral phosphine ligands (e.g., (S,S)-bis-phospholanes) enhance asymmetric induction during hydrogenation .
- Reaction Monitoring: Use HPLC with chiral columns to track enantiomer ratios in real-time .
Q. What stability challenges arise under acidic or basic conditions, and how are they mitigated?
- Acidic Conditions: The phosphoryl group may hydrolyze. Stabilization involves using aprotic solvents (e.g., dichloromethane) and avoiding strong acids .
- Basic Conditions: Ester groups (e.g., methyl) are susceptible to saponification. Low-temperature reactions (<0°C) and short reaction times minimize degradation .
Q. How is this compound applied in synthesizing bioactive molecules or peptidomimetics?
- Peptide Coupling: The Cbz-protected amino acid derivative serves as a building block in solid-phase peptide synthesis. For example, coupling with prolinate esters yields intermediates for protease inhibitors .
- Phosphorylated Prodrugs: The dimethoxyphosphoryl group enhances membrane permeability, making it useful in prodrug design .
Q. What strategies resolve contradictions in stereochemical outcomes between computational predictions and experimental data?
- Density Functional Theory (DFT): Simulate transition states to identify steric/electronic mismatches between predicted and observed configurations.
- Crystallography: Single-crystal X-ray diffraction provides definitive stereochemical assignments .
- Empirical Optimization: Adjust protecting groups (e.g., tert-butyl vs. benzyl) to align experimental results with models .
Q. Methodological Notes
- Purification: Prioritize silica gel chromatography for small-scale syntheses; switch to recrystallization (e.g., acetonitrile/water) for larger batches .
- Scale-Up: The benzyl ester route offers better scalability despite slightly lower e.e., as crystallization steps improve final purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
